molecular formula C19H20ClN3O B509563 [5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine CAS No. 879590-27-9

[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine

Cat. No.: B509563
CAS No.: 879590-27-9
M. Wt: 341.8g/mol
InChI Key: LFAOPVVXRPIXJJ-RMKNXTFCSA-N
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Description

[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine is a synthetic organic compound with the molecular formula C19H20ClN3O It is characterized by the presence of a chloro-substituted phenyl ring, a piperazine ring, and a cinnamoyl group

Scientific Research Applications

[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with cinnamoyl chloride to form 4-cinnamoylpiperazine.

    Chlorination: The next step involves the chlorination of 2-aminophenyl to introduce the chloro group at the 5-position.

    Coupling Reaction: Finally, the 4-cinnamoylpiperazine is coupled with the 5-chloro-2-aminophenyl derivative under suitable conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of [5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [5-Chloro-2-(4-benzoylpiperazin-1-yl)phenyl]amine
  • [5-Chloro-2-(4-acetylpiperazin-1-yl)phenyl]amine
  • [5-Chloro-2-(4-methoxypiperazin-1-yl)phenyl]amine

Uniqueness

[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine is unique due to the presence of the cinnamoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions and effects in various applications.

Properties

IUPAC Name

(E)-1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c20-16-7-8-18(17(21)14-16)22-10-12-23(13-11-22)19(24)9-6-15-4-2-1-3-5-15/h1-9,14H,10-13,21H2/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAOPVVXRPIXJJ-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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